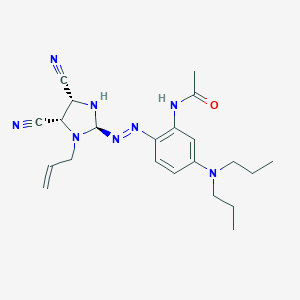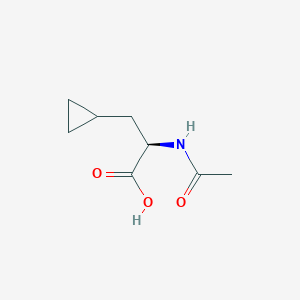
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Overview
Description
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine is a chemical compound with the molecular formula C8H15N . It is also known by its IUPAC name, 2,2,6-trimethyl-1,2,3,4-tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine can be represented by the InChI code: 1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h5,9H,4,6H2,1-3H3 . This indicates that the compound has a tetrahydropyridine ring with three methyl groups attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine include a boiling point of 50-53 °C (at a pressure of 37 Torr) and a predicted density of 0.89±0.1 g/cm3 . The compound is a liquid at room temperature .Scientific Research Applications
It is utilized for its cycloaddition with isobutyl vinyl ether and allyl alcohol, producing hexahydroisoxazolo[2,3-a] pyridines (Carruthers & Moses, 1988).
Its trimer is used for intermediates in isotripiperidein and α-tripiperidein products (Claxton, Allen, & Grisar, 2003).
The compound is significant in the synthesis of THP derivatives and has pharmacological properties suitable for drug design and clinical studies (Mateeva, Winfield, & Redda, 2005).
It aids in efficiently converting cyclic six-membered imines into pyridines (Kimpe, Keppens, & Fonck, 1996).
The compound has potential applications in molecular structure research and crystallography (Jansone et al., 2007).
Its derivatives' reactivity with hydrazines under acid conditions can lead to the isolation of hydrazones, pyrazolines, or pyridazinones (Figueroa et al., 2006).
1,2,4-Trisubstituted-1,2,5,6-tetrahydropyridines synthesized from it can be used for synthesizing homokainoid analogs (Chang et al., 2011).
Its reaction with N-bromosuccinimide (NBS) in methanol is important for understanding the mechanism of bromination in 2,6-methyl side chains (Petrova et al., 2014).
The mechanism of its electrochemical oxidation in acetonitrile has been studied, providing insights into indirect oxidation of dihydropyridines (Turovska et al., 2014).
Its application extends to the synthesis of a range of 2,2-, 2,2,3-, and 2,6-polysubstituted piperidine derivatives, useful in scientific research (Tait, Butterworth, & Clayden, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,6-trimethyl-4,5-dihydro-3H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJEAZZQIBMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554038 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
CAS RN |
112269-97-3 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)




